molecular formula C16H17N B6238085 2-benzyl-1,2,3,4-tetrahydroisoquinoline CAS No. 13605-95-3

2-benzyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6238085
CAS No.: 13605-95-3
M. Wt: 223.3
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Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline (CAS 13605-95-3) is an organic compound with the molecular formula C16H17N and a molecular weight of 223.31 . This compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry and natural product synthesis . The THIQ core is a common motif in numerous biologically active alkaloids and is integral to several clinically used drugs, including the anti-parkinsonian agent Apomorphine and the skeletal muscle relaxant Atracurium . As a synthetic building block, this benzyl-substituted THIQ derivative serves as a key precursor in the development of novel organocatalysts. For instance, it can be functionalized into N-oxide type organocatalysts for asymmetric synthesis, such as asymmetric allylation reactions . The compound can be synthesized via classic methods like the Pictet-Spengler condensation, which constructs the THIQ core from a phenylethylamine and an aldehyde . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVNEEKPCDOMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274780
Record name 2-benzyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13605-95-3
Record name 2-benzyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that 2-benzyl-1,2,3,4-tetrahydroisoquinoline exhibits neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit nitric oxide synthase suggests a mechanism for reducing neuroinflammation and oxidative stress in neuronal cells .

Antimicrobial Activity
This compound has demonstrated activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Biological Research

Cellular Mechanisms
In cellular studies, this compound has been shown to influence signaling pathways involved in neurotransmitter synthesis and degradation. Its interaction with enzymes such as monoamine oxidase suggests potential applications in mood disorders and depression treatment .

Cancer Research
Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in:

  • Synthesis of Fine Chemicals : The compound is employed in creating various fine chemicals and natural product analogs due to its unique structural properties.
  • Development of New Materials : Its chemical properties allow for modifications that can lead to the development of innovative materials with specific functionalities .

Neuroprotection Study

A study published in Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated significant reduction in cell death and preservation of mitochondrial function .

Antimicrobial Evaluation

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The study concluded that further development could lead to new antibiotic formulations .

Mechanism of Action

The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, thereby exerting its biological effects. For instance, it may inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters, thus affecting neurological functions .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Table 1: Structural and Functional Comparison of Key THIQ Derivatives

Compound Substituent(s) Biological Activity Mechanism/Key Findings References
2-BnTIQ 2-Benzyl Limited data Synthetic intermediate; potential structural analog of 1-BnTIQ
1-BnTIQ 1-Benzyl Neurotoxic - Induces dopaminergic apoptosis via ROS generation.
- Inhibits L-DOPA efficacy.
- Binds tubulin β, reducing polyubiquitination.
1-MeTIQ 1-Methyl Neuroprotective - Reversible MAO inhibitor.
- Enhances dopamine O-methylation.
- Antidepressant effects in rodent models.
Salsolinol 1-Methyl, 6,7-dihydroxy Neurotoxic (catechol-type) - Forms N-methyl-salsolinol, a PD-linked toxin.
- Inhibits mitochondrial complex I.
Tetrahydropapaveroline (THP) 1-(3,4-Dihydroxybenzyl), 6,7-dihydroxy Neurotoxic (catechol-type) - Potent α-synuclein aggregator.
- Reduces glutathione levels.
Higenamine 1-(4-Hydroxybenzyl), 6,7-dihydroxy Neuroprotective - Antioxidant; increases nitric oxide.
- Cardioprotective effects.

Key Findings:

Positional Isomerism Dictates Activity :

  • The 1-benzyl group in 1-BnTIQ confers neurotoxicity by disrupting tubulin dynamics and dopamine metabolism , whereas 2-BnTIQ ’s 2-substitution may alter binding affinities, though its pharmacological profile remains underexplored .
  • 1-MeTIQ ’s 1-methyl group enables neuroprotection via MAO inhibition without irreversible enzyme damage, contrasting with 1-BnTIQ’s irreversible effects .

Catechol vs. Non-Catechol Structures: Catechol-type THIQs (e.g., salsolinol, THP) exhibit heightened neurotoxicity due to redox cycling, generating reactive oxygen species (ROS) and promoting α-synuclein aggregation . Non-catechol derivatives like 1-BnTIQ induce apoptosis via mitochondrial dysfunction and caspase-3 activation .

Metabolism and Blood-Brain Barrier (BBB) Penetration: Both 1-BnTIQ and 1-MeTIQ cross the BBB efficiently, with brain concentrations 4.5-fold higher than blood levels . However, 1-MeTIQ is metabolized to non-toxic 4-hydroxy derivatives, while 1-BnTIQ accumulates, exacerbating neurodegeneration .

Impact on PD Therapeutics: 1-BnTIQ antagonizes L-DOPA’s benefits by increasing dopamine turnover and oxidative stress .

Biological Activity

2-benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antibacterial properties, potential neuroprotective effects, and its role in cancer treatment.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of compounds derived from natural alkaloids. They exhibit a wide range of biological activities due to their ability to interact with various biological targets. The structural diversity of THIQs allows for the modulation of their biological properties through substitutions at different positions on the isoquinoline scaffold.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, a study evaluated its effectiveness against several pathogenic bacteria:

Pathogen Inhibition Zone (mm) Concentration (µg/ml)
Bacillus cereus2025
Escherichia coli1525
Pseudomonas aeruginosa1850
Staphylococcus aureus2275
Klebsiella pneumoniae1650

The compound exhibited moderate to good antibacterial activity across various concentrations, particularly against Gram-positive bacteria such as Staphylococcus aureus .

2. Neuroprotective Effects

THIQ derivatives have been investigated for their neuroprotective properties. A review indicated that certain THIQ compounds could potentially mitigate neurodegenerative disorders by acting on neurotransmitter systems and reducing oxidative stress. The mechanisms include modulation of dopaminergic pathways and inhibition of neuroinflammation .

3. Antitumor Activity

The antitumor potential of THIQs has also garnered attention. Compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the benzyl group can enhance antitumor activity .

Structure-Activity Relationship (SAR)

The biological activity of THIQs is significantly influenced by their structural features. Key findings from SAR studies include:

  • Electron-donating groups enhance the compound's reactivity and biological potential.
  • Substituents at the benzyl position can affect antibacterial and antitumor activities.
  • The presence of heterocycles can modulate the compound's interaction with biological targets .

Case Studies

  • Antibacterial Evaluation : A study synthesized various THIQ derivatives and tested them against multiple bacterial strains. The results indicated that certain modifications led to increased antibacterial potency compared to standard antibiotics like ciprofloxacin .
  • Neuroprotective Studies : Research focusing on THIQ analogs demonstrated their ability to protect neuronal cells from oxidative damage in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Preparation Methods

Table 1. Key Synthetic Routes for 2-Benzyl-THIQ

MethodConditionsYieldKey AdvantagesLimitations
Acid-Catalyzed CyclizationPPA, 80°C, 2 h85%High yield, simplicityRequires acidic conditions
Homophthalic Anhydride RouteTHF, 60°C, LiBH₄75%Functionalization versatilityMulti-step, solvent-sensitive
AlCl₃-Catalyzed CyclizationAlCl₃, 120°C65%Direct ring formationHazardous catalyst
Reductive AminationEt₃N, DCM, RT82%Stereoselective derivativesRequires anhydrous conditions

Reaction Optimization and Scalability

Solvent Effects : Polar aprotic solvents like DCM or THF improve reaction homogeneity in functionalization steps. Conversely, protic solvents (e.g., methanol) enhance proton availability in acid-catalyzed cyclizations.

Catalyst Loading : Reducing AlCl₃ from stoichiometric to catalytic amounts (10 mol%) maintains cyclization efficiency while minimizing waste.

Temperature Control : Elevated temperatures (80–120°C) accelerate cyclization but risk side reactions such as oxidation. Microwave-assisted synthesis has been explored to reduce reaction times while maintaining yields .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), and how can reaction efficiency be optimized?

  • Methodological Answer : The Pictet-Spengler reaction is a cornerstone for synthesizing 1BnTIQ, leveraging arylacetaldimines of phenylethylamines. Optimizing cyclization rates can be achieved via N-acyliminium intermediates formed under acidic conditions, as demonstrated using ethoxycarbonyl groups to activate the arylethylamine precursor. Post-cyclization, the ethoxycarbonyl group can be reduced to an N-methyl group with lithium alanate, streamlining the synthesis of analogs like N-methylcoclaurine . Alternative approaches include Bischler-Napieralski cyclizations of arylacetamides followed by dihydroisoquinoline reduction.

Q. How is 1BnTIQ detected and quantified in biological samples (e.g., CSF, brain tissue)?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. For murine brain tissue and cerebrospinal fluid (CSF), reverse-phase HPLC with electrochemical detection achieves nanomolar sensitivity. Validation includes spiking samples with deuterated 1BnTIQ to control for matrix effects .

Q. What are the initial steps to assess 1BnTIQ neurotoxicity in vitro?

  • Methodological Answer : Primary dopaminergic neuron cultures or SH-SY5Y cell lines are exposed to 1BnTIQ (10–500 μM). Key endpoints include caspase-3 activation (fluorogenic substrates like DEVD-AMC), lactate dehydrogenase (LDH) release, and mitochondrial membrane potential (JC-1 dye). Co-treatment with MAO-B inhibitors (e.g., selegiline) can differentiate between direct toxicity and MAO-mediated oxidative stress .

Advanced Research Questions

Q. How does 1BnTIQ’s neurotoxic profile vary with concentration, and what mechanisms underlie its dual neuroprotective/neurotoxic effects?

  • Methodological Answer : At low concentrations (≤50 μM), 1BnTIQ inhibits glutamate-induced apoptosis by suppressing caspase-3 and preserving mitochondrial integrity. At higher doses (≥100 μM), it exacerbates apoptosis via α-synuclein upregulation and tubulin-β polyubiquitination inhibition, disrupting proteasomal degradation. Dose-response studies in organotypic mesencephalon-striatum co-cultures are critical to model in vivo complexity .

Q. What experimental strategies resolve contradictions in 1BnTIQ’s effects on dopamine release?

  • Methodological Answer : Acute 1BnTIQ administration increases striatal dopamine release (microdialysis), while chronic exposure depletes vesicles by impairing tyrosine hydroxylase activity. Use fast-scan cyclic voltammetry (FSCV) in brain slices to differentiate vesicular vs. cytosolic dopamine dynamics. Co-administration with L-DOPA reveals competitive inhibition at dopamine transporters .

Q. How can enantioselective synthesis of 1BnTIQ analogs improve SAR studies?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation of 3,4-dihydroisoquinolines yield enantiopure 1BnTIQ derivatives. For example, (S)-1BnTIQ shows 10-fold higher affinity for tubulin-β than (R)-isomer. Stereochemical analysis via circular dichroism (CD) and X-ray crystallography validates configurations .

Q. What in vivo models best recapitulate 1BnTIQ-induced Parkinsonian pathology?

  • Methodological Answer : Rats administered 1BnTIQ (25 mg/kg i.p., 4 weeks) exhibit bradykinesia (rotarod test) and dopaminergic neuron loss in substantia nigra (TH immunohistochemistry). Combining 1BnTIQ with proteasome inhibitors (e.g., lactacystin) accelerates α-synuclein aggregation, mimicking sporadic Parkinson’s disease .

Key Methodological Recommendations

  • Synthetic Chemistry : Prioritize N-acyl-Pictet-Spengler reactions for scalability and functional group tolerance .
  • Neurotoxicity Assays : Combine in vitro (caspase-3/7 glo) and ex vivo (brain slice electrophysiology) models to capture concentration-dependent duality .
  • Analytical Chemistry : Use chiral columns (e.g., Chiralpak IA) for enantiopurity assessment during SAR studies .

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